molecular formula C23H20ClN3O3 B2435234 4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-84-0

4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2435234
CAS RN: 899746-84-0
M. Wt: 421.88
InChI Key: VPQWFAYSCJGCNW-UHFFFAOYSA-N
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Description

4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

The synthesis and properties of compounds related to 4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have been studied, focusing on the creation of polycondensed heterocyclic systems. These studies include the synthesis of azoic compounds through coupling reactions, and the subsequent analysis of their structures and absorption properties (Nițu, Bercean, Badea, Creanga, & Csunderlik, 2008).

Antifungal Activity

Research on derivatives of pyrazolo[1,5-a]pyrimidines, which share structural similarities with the compound of interest, has shown potential antifungal abilities. These derivatives have demonstrated efficacy against various phytopathogenic fungi, indicating a possible application in antifungal treatments (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Molecular Docking and Quantum Chemical Calculations

Studies involving similar compounds have employed molecular docking and quantum chemical calculations to understand their molecular structure, spectroscopic data, and potential biological effects. This approach is crucial in predicting the efficacy of such compounds in biological applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Glycosidase Inhibition for Anti-Hyperglycemic Effect

Research into benzoxazine-based aglycones, which are structurally related to the compound , has revealed significant inhibition of glucosidase. This is a promising avenue for the treatment of type 2 diabetes, as these compounds can potentially inhibit glucose uptake, thereby exhibiting an anti-hyperglycemic effect (Bharathkumar et al., 2014).

Antimicrobial and Anticancer Applications

Compounds similar to 4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies underscore the potential therapeutic uses of such compounds in treating various diseases (Shaikh et al., 2014).

properties

IUPAC Name

4-chloro-2-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-2-29-21-8-5-6-15-19-13-18(16-12-14(24)9-10-20(16)28)26-27(19)23(30-22(15)21)17-7-3-4-11-25-17/h3-12,19,23,28H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWFAYSCJGCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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